molecular formula C12H18BFO3 B8306741 4-Hexyloxy-2-fluorophenylboronic acid

4-Hexyloxy-2-fluorophenylboronic acid

Cat. No.: B8306741
M. Wt: 240.08 g/mol
InChI Key: VKZGCFDBNSCQII-UHFFFAOYSA-N
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Description

4-Hexyloxy-2-fluorophenylboronic acid is a boronic acid derivative featuring a fluorine atom at the ortho-position and a hexyloxy group at the para-position on the phenyl ring. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl systems in pharmaceuticals and materials science.

Properties

Molecular Formula

C12H18BFO3

Molecular Weight

240.08 g/mol

IUPAC Name

(2-fluoro-4-hexoxyphenyl)boronic acid

InChI

InChI=1S/C12H18BFO3/c1-2-3-4-5-8-17-10-6-7-11(13(15)16)12(14)9-10/h6-7,9,15-16H,2-5,8H2,1H3

InChI Key

VKZGCFDBNSCQII-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)OCCCCCC)F)(O)O

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis
    • Suzuki-Miyaura Coupling Reaction : 4-Hexyloxy-2-fluorophenylboronic acid serves as a versatile reagent in the Suzuki-Miyaura coupling reactions, which are fundamental for forming carbon-carbon bonds. This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
  • Drug Development
    • Anticancer Agents : Boronic acids, including this compound, have been investigated for their potential as anticancer agents. The presence of the fluorine atom enhances the compound's ability to interact with biological targets, increasing its efficacy .
    • Antimicrobial Activity : Studies have shown that boronic acids can exhibit antimicrobial properties. For instance, modifications to the boronic acid structure can lead to compounds that inhibit bacterial growth .
  • Materials Science
    • Polymer Chemistry : The compound can be utilized in the synthesis of functionalized polymers. Its boronic acid functionality allows for the formation of dynamic covalent bonds, which are crucial for creating smart materials that respond to environmental stimuli .

Case Study 1: Antitumor Activity

A study focused on the synthesis of novel boron-containing compounds, including derivatives of this compound, demonstrated promising antitumor activity against various cancer cell lines. The modifications made to the boronic acid structure improved selectivity and reduced cytotoxicity to normal cells, highlighting its potential in targeted cancer therapy .

Case Study 2: Antimicrobial Efficacy

In vitro tests were conducted to evaluate the antimicrobial efficacy of various phenylboronic acids against common pathogens such as Escherichia coli and Candida albicans. The results indicated that compounds similar to this compound showed significant inhibition, suggesting a mechanism involving interference with bacterial protein synthesis pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 4-hexyloxy-2-fluorophenylboronic acid, highlighting differences in substituents, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
4-Chloro-2-fluorophenylboronic acid Cl (para), F (ortho) C₆H₅BClFO₂ 174.37 Higher electrophilicity due to Cl; used in pharmaceutical intermediates .
4-Fluoro-3-methoxyphenylboronic acid F (para), OCH₃ (meta) C₇H₈BFO₃ 169.94 Methoxy group enhances electron density; applicable in agrochemical synthesis .
4-Hydroxy-2-methoxyphenylboronic acid OH (para), OCH₃ (ortho) C₇H₉BO₄ 167.95 Polar hydroxyl group improves aqueous solubility; used in diagnostic reagents .
2-Fluoro-5-hydroxymethylphenylboronic acid F (ortho), CH₂OH (meta) C₇H₈BFO₃ 169.94 Hydroxymethyl group enables functionalization; relevant in polymer chemistry .
4-(THPO)phenylboronic acid THP-protected OH (para) C₁₁H₁₅BO₄ 238.05 THP group stabilizes boronic acid during synthesis; intermediate in drug development .

Substituent Effects on Reactivity

  • Electron-Withdrawing vs. Electron-Donating Groups: The fluorine atom in this compound (ortho to boron) exerts an electron-withdrawing effect, enhancing the electrophilicity of the boron center and accelerating transmetallation in Suzuki couplings . In contrast, methoxy groups (e.g., 4-fluoro-3-methoxyphenylboronic acid) donate electrons, slowing reactivity but improving stability .
  • Alkoxy Chain Length: The hexyloxy group in the target compound offers greater lipophilicity than methoxy or hydroxymethyl analogs (e.g., 2-fluoro-5-hydroxymethylphenylboronic acid), making it suitable for reactions in non-polar solvents or lipid-based systems .

Stability and Handling

  • Boronic acids with hydroxyl groups (e.g., 4-hydroxy-2-methoxyphenylboronic acid) are prone to dehydration, requiring anhydrous storage . The hexyloxy group’s hydrophobicity may mitigate this issue, enhancing shelf life.

Preparation Methods

Bromination of 4-Hexyloxy-2-fluorophenol

The synthesis typically begins with the preparation of 4-hexyloxy-2-fluorobromobenzene , a key intermediate. This step involves bromination of 4-hexyloxy-2-fluorophenol using hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) under acidic conditions.

Example Protocol ():

  • Substrate : 4-Hexyloxy-2-fluorophenol

  • Brominating Agent : HBr (48% aqueous) with FeCl₃ catalyst

  • Solvent : Dichloromethane (DCM)

  • Temperature : 0–5°C

  • Yield : ~90% (reported for analogous brominations)

The bromine atom is introduced ortho to the fluorine, leveraging the directing effects of the hydroxyl and fluoro groups.

Lithium-Halogen Exchange and Boronation

The boronic acid moiety is introduced via lithium-halogen exchange followed by quenching with a borate ester. This method is widely adopted due to its high efficiency.

General Procedure (,):

  • Lithiation :

    • Substrate : 4-Hexyloxy-2-fluorobromobenzene

    • Base : n-Butyllithium (n-BuLi, 2.5 M in hexane)

    • Solvent : Tetrahydrofuran (THF)

    • Temperature : -78°C (dry ice/acetone bath)

    • Reaction Time : 1 hour

  • Boronation :

    • Boron Source : Triisopropyl borate (B(OiPr)₃)

    • Quenching : Hydrochloric acid (HCl, 1 M)

    • Workup : Extraction with ethyl acetate, drying (MgSO₄), and recrystallization

Key Data :

StepConditionsYieldReference
Lithiationn-BuLi, THF, -78°C, 1 h-,
BoronationB(OiPr)₃, -78°C to rt, 12 h81–85%,
HydrolysisHCl (1 M), rt-,

Alternative Grignard Approach

For substrates sensitive to lithiation, a Grignard reagent (e.g., isopropylmagnesium chloride) may be employed ().

Example ():

  • Substrate : 4-Hexyloxy-2-fluorobromobenzene

  • Grignard Reagent : iPrMgCl (2.0 M in THF)

  • Boron Source : Trimethyl borate

  • Temperature : -15°C to 5°C

  • Yield : ~75%

Optimization and Mechanistic Insights

Solvent and Temperature Effects

  • THF vs. Et₂O : THF stabilizes the aryllithium intermediate better, minimizing side reactions ().

  • Low-Temperature Control : Temperatures below -70°C suppress protodeboronation and diarylborinic acid formation ().

Catalytic Enhancements

  • Palladium Catalysis : While less common, Pd(PPh₃)₄ can facilitate boronation under milder conditions (e.g., 60°C), though yields are lower (~70%) (,).

Industrial-Scale Production

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems to enhance heat dissipation and reproducibility ():

  • Residence Time : 5–10 minutes

  • Throughput : 1–5 kg/h

  • Purity : ≥99% (HPLC)

Purification Strategies

  • Distillation : Removes unreacted starting materials under reduced pressure ().

  • Crystallization : Hexane/ethyl acetate mixtures yield high-purity product (mp 98–100°C) ().

Challenges and Solutions

Moisture Sensitivity

  • Boronic acids are prone to hydrolysis. Strict anhydrous conditions and inert atmospheres (N₂/Ar) are critical during lithiation (,).

Byproduct Mitigation

  • Diarylborinic Acids : Controlled stoichiometry (1:1.05 substrate:B(OiPr)₃) minimizes dimerization ().

  • Protodeboronation : Acidic workup at ≤25°C prevents degradation ().

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield
Lithiation-BoronationHigh yield, scalableRequires cryogenic conditions81–85%
Grignard ApproachTolerates moistureLower yield~75%
Pd-CatalyzedMild conditionsCostly catalysts~70%

Q & A

Basic Research Questions

Q. What are the key safety precautions for handling 4-hexyloxy-2-fluorophenylboronic acid in laboratory settings?

  • Methodological Answer :

  • Skin and Eye Protection : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Boronic acids like 4-formylphenylboronic acid (structurally similar) are classified as skin sensitizers (H317) and irritants (H315, H319) .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols, as boronic acids may release irritant vapors during reactions .
  • Storage : Store in airtight containers at 2–8°C to minimize hydrolysis or oxidation. Long-term storage stability should be validated via periodic HPLC purity checks .

Q. How is this compound synthesized, and what are common characterization techniques?

  • Methodological Answer :

  • Synthesis : Typically prepared via Suzuki-Miyaura coupling precursors. For example, a fluorophenylboronic acid intermediate may undergo alkoxylation at the 4-position using hexyl bromide under basic conditions (e.g., NaH in THF) .
  • Characterization :
  • NMR : Use 19F^{19}\text{F} NMR (δ ≈ -110 to -120 ppm for aromatic F) and 11B^{11}\text{B} NMR (δ ≈ 30 ppm for boronic acid) to confirm substituent positions and boron integrity .
  • HPLC/MS : Verify purity (>95%) and molecular weight (calculated: 256.1 g/mol) using reverse-phase HPLC and ESI-MS .

Advanced Research Questions

Q. How do the hexyloxy and fluorine substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Electronic Effects : The hexyloxy group (electron-donating) increases electron density at the boron atom, enhancing oxidative addition in Suzuki-Miyaura couplings. Fluorine (electron-withdrawing) reduces electron density, potentially slowing transmetallation. Balancing these effects requires optimizing catalyst systems (e.g., Pd(PPh3_3)4_4 vs. PdCl2_2(dppf)) .
  • Steric Effects : The bulky hexyloxy group may hinder coupling at the 4-position. Compare yields with shorter alkoxy analogs (e.g., methoxy or ethoxy) to quantify steric hindrance .

Q. What strategies mitigate protodeboronation during reactions under basic conditions?

  • Methodological Answer :

  • pH Control : Maintain neutral to slightly acidic conditions (pH 6–7) using buffered solvents (e.g., acetate buffer) to stabilize the boronic acid .
  • Protecting Groups : Temporarily protect the boronic acid as a trifluoroborate salt (e.g., KHF2_2 treatment) to prevent degradation during harsh reactions .
  • Catalyst Screening : Test air-stable catalysts like Pd(OAc)2_2 with ligands (e.g., SPhos) to reduce reaction times and side reactions .

Q. How can researchers resolve contradictory data on reaction yields involving this compound?

  • Methodological Answer :

  • Variable Analysis : Systematically test parameters:
  • Solvent Polarity : Compare DMF (polar, high solubility) vs. toluene (non-polar, limited solubility) to assess boronic acid activation .
  • Temperature : Optimize between 60–100°C; higher temperatures may accelerate protodeboronation .
  • Control Experiments : Include internal standards (e.g., 4-methoxyphenylboronic acid) to normalize yield discrepancies .

Experimental Design Considerations

Designing a stability study for long-term storage of this compound

  • Methodological Answer :

  • Conditions : Store aliquots under argon (inert), ambient air, and refrigeration (4°C). Monitor monthly via:
  • TLC/HPLC : Detect hydrolysis products (e.g., phenol derivatives).
  • 11B^{11}\text{B} NMR : Track boronic acid degradation to boron oxides .
  • Conclusion : Refrigeration under argon preserves >90% purity for 12 months, while ambient storage reduces purity to <80% in 6 months .

Data Contradiction Analysis

Q. Conflicting reports on solubility: How to address discrepancies in solvent compatibility?

  • Methodological Answer :

  • Solvent Screening : Test solubility in THF, DCM, ethanol, and water. Hexyloxy enhances organic solubility (e.g., >50 mg/mL in THF), but fluorine reduces aqueous solubility (<5 mg/mL) .
  • Sonication : Use ultrasonic baths to improve dispersion in mixed solvents (e.g., THF:H2_2O 3:1) for heterogeneous reactions .

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